(3,4-diethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone
Overview
Description
(3,4-diethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of (3,4-diethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3,4-diethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from oxidative stress. It has also been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using (3,4-diethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of (3,4-diethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone. These include further studies to understand its mechanism of action and potential side effects, as well as its potential use in combination with other drugs for the treatment of various diseases. It may also be studied for its potential use in drug delivery systems and as a diagnostic tool in cancer imaging.
Scientific Research Applications
(3,4-diethoxyphenyl)(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)methanone has been studied for its potential therapeutic applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(3,4-diethoxyphenyl)-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-15-10-9-12(11-16(15)24-4-2)17(21)18-19-13-7-5-6-8-14(13)20(18)22/h9-11,22H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABIBUVOJBBEMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diethoxyphenyl)-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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